2-Fluorobenzopentaphene
Description
2-Fluorobenzopentaphene is a polycyclic aromatic hydrocarbon (PAH) featuring a pentaphene core substituted with a fluorine atom at the 2-position. The pentaphene scaffold consists of five linearly fused benzene rings, and the fluorine substituent introduces distinct electronic and steric effects.
Properties
CAS No. |
73368-38-4 |
|---|---|
Molecular Formula |
C24H13F |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-fluorohexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1,3,5,7,9(23),10,12,14,16,18,20(24),21-dodecaene |
InChI |
InChI=1S/C24H13F/c25-18-8-7-15-12-17-6-5-16-11-14-3-1-2-4-19(14)20-9-10-21(22(15)13-18)24(17)23(16)20/h1-13H |
InChI Key |
GJZRFPBONYKDPS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C6C=C(C=CC6=C5)F)C=C3 |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C6C=C(C=CC6=C5)F)C=C3 |
Other CAS No. |
73368-38-4 |
Synonyms |
2-fluorobenzo(a,i)pyrene 2-fluorobenzo(rst)pentaphene 2-fluorobenzopentaphene |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The fluorine atom in 2-fluorobenzopentaphene exerts a strong electron-withdrawing effect, altering the compound’s HOMO-LUMO gap compared to non-fluorinated analogs. For example:
- Benzopentaphene (unsubstituted) : Lacks electronegative substituents, leading to a narrower bandgap and higher electron density.
- 2-Hydroxybenzophenone derivatives (e.g., BPOH-TPA, BPOH-PhCz): Feature electron-donating hydroxyl and aromatic amine/carbazole groups, which enhance luminescence and charge transport properties .
- Ethyl 5-bromo-2-fluorobenzoate : Combines halogenated (Br, F) substituents for balanced electronic modulation, often used in pharmaceuticals or agrochemicals .
Physicochemical Data
Research Findings and Challenges
This contrasts with hydroxyl or methoxy groups, which increase polarity but reduce stability .
Synthetic Limitations : Low yields in Suzuki reactions (e.g., 29% for BPOH-TPA ) highlight challenges in scaling fluorinated PAHs.
Environmental Impact : Fluorinated PAHs like 2-fluorobenzopentaphene may exhibit lower biodegradability compared to hydroxylated analogs, necessitating careful disposal protocols .
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